

HPTLC method validation Nortriptyline hydrochloride bulk tablet

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Compound Focus: Nortriptyline Hydrochloride

CAS No.: 894-71-3

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Developed HPTLC Methods for Nortriptyline HCl

The table below summarizes two validated HPTLC methods for Nortriptyline HCl: one for its single-component determination and another for its simultaneous estimation with Pregabalin.

Parameter	Method 1: Single Drug (Nortriptyline HCl only) [1]	Method 2: Combination (Nortriptyline HCl & Pregabalin) [2]
Stationary Phase	Precoated Silica gel F ₂₅₄ plates [1]	Precoated Silica gel 60 F ₂₅₄ plates [2]
Mobile Phase	Methanol : Ethyl Acetate : Ammonia (6:4:0.2, v/v/v) [1]	Acetonitrile : Methanol : Triethylamine : Water : Formic Acid (7:3:0.3:0.8:0.02, v/v/v/v/v) [2]
Detection Wavelength	245 nm [1]	Ninhydrin post-derivatization for Pregabalin [2]
Retention Factor (Rf)	Not explicitly stated	Nortriptyline HCl: 0.52 ± 0.01; Pregabalin: 0.28 ± 0.01 [2]
Sample Application	100-500 ng/band [1]	Nortriptyline HCl: 50-300 ng/band; Pregabalin: 350-2250 ng/band [2]

Parameter	Method 1: Single Drug (Nortriptyline HCl only) [1]	Method 2: Combination (Nortriptyline HCl & Pregabalin) [2]
Linearity Range	100-500 ng/band [1]	Nortriptyline HCl: 50-300 ng/band; Pregabalin: 350-2250 ng/band [2]
Correlation Coefficient	0.9900 [1]	>0.995 for both drugs [2]
Limit of Detection (LOD)	527.04 ng/band [1]	Not specified
Limit of Quantification (LOQ)	1597.45 ng/band [1]	Not specified

Detailed Experimental Protocol: Combination Method

Here is the step-by-step protocol for the simultaneous estimation of Nortriptyline HCl and Pregabalin [2].

Instrumentation and Materials

- **HPTLC System:** Equipped with a sample applicator (e.g., Camag Linomat V), twin-trough development chamber, TLC scanner, and winCATS or similar software.
- **Stationary Phase:** Pre-coated silica gel 60 F₂₅₄ aluminum plates (e.g., 10 cm x 10 cm, 250 µm thickness from Merck).
- **Reagents:** Acetonitrile, methanol, triethylamine, formic acid, and water, all of analytical grade. Ninhydrin reagent for post-derivatization.

Chromatographic Procedure

- **Plate Pre-washing & Activation:** Pre-wash the HPTLC plates with methanol and activate in an oven at 110°C for 5 minutes before sample application [2].
- **Sample Preparation:**

- **Standard Stock Solution:** Dissolve accurately weighed quantities of Nortriptyline HCl and Pregabalin in methanol to obtain a solution with known concentrations of both drugs.
- **Test Sample (Tablet):** Weigh and powder twenty tablets. Transfer an amount equivalent to one tablet's claim into a volumetric flask, add methanol, and sonicate for 10 minutes. Filter the solution and make up to volume with methanol [3].
- **Application:** Using an automatic applicator, apply the standard and test samples as narrow bands (e.g., 6 mm bandwidth) onto the plate. Maintain a constant application rate (e.g., 150 nL/s) and adequate spacing (e.g., 12 mm) between bands [2] [3].
- **Chromatogram Development:** Transfer the applied plate into a twin-trough glass chamber previously saturated with the mobile phase for 20 minutes. Develop the chromatogram at room temperature to a distance of 8 cm [2].
- **Post-Derivatization:** After development, dry the plate and spray with a ninhydrin solution to visualize Pregabalin [2].
- **Scanning and Quantification:** Scan the developed and derivatized plate with a TLC scanner in the densitometric mode. Nortriptyline HCl can be detected directly at its suitable wavelength, while Pregabalin is detected after derivatization. Identify the drugs by comparing the R_f values of samples with standards and quantify them based on peak areas [2].

Method Validation Protocol

The developed method must be validated as per the International Council for Harmonisation (ICH) Q2(R1) guideline. The table below outlines the core validation parameters and their typical acceptance criteria [2] [1] [4].

Validation Parameter	Experimental Procedure	Acceptance Criteria
Linearity	Analyze a minimum of six concentrations of the drug, each in triplicate. Plot peak area vs. concentration.	Correlation coefficient (r) > 0.995 [2]

| **Precision** | • **Repeatability:** Analyze homogeneous sample 6 times. • **Inter/Intra-day:** Analyze 3 concentrations over 3 different days. | Relative Standard Deviation (RSD) ≤ **2%** [1] [3] | | **Accuracy (Recovery)** | Spike a pre-analyzed sample with known amounts of standard at 50%, 100%, and 150% levels. Analyze in triplicate. | Mean recovery between **98% - 102%** [2] [1] | | **Specificity** | Compare chromatograms of standard, sample, and placebo. Assess peak purity via spectral comparison. | No interference from excipients or degradation products. Good peak purity match [3]. | | **Robustness** | Deliberately vary method

parameters (e.g., mobile phase composition ± 0.2 mL, saturation time ± 5 min). | RSD of results from modified conditions should be $\leq 2\%$ [1] | | **LOD & LOQ** | Calculate based on standard deviation of the response and the slope of the calibration curve ($LOD=3.3\sigma/S$; $LOQ=10\sigma/S$). | LOD and LOQ should be sufficiently low for intended use [1] [3]. |

Application Notes for Analysts

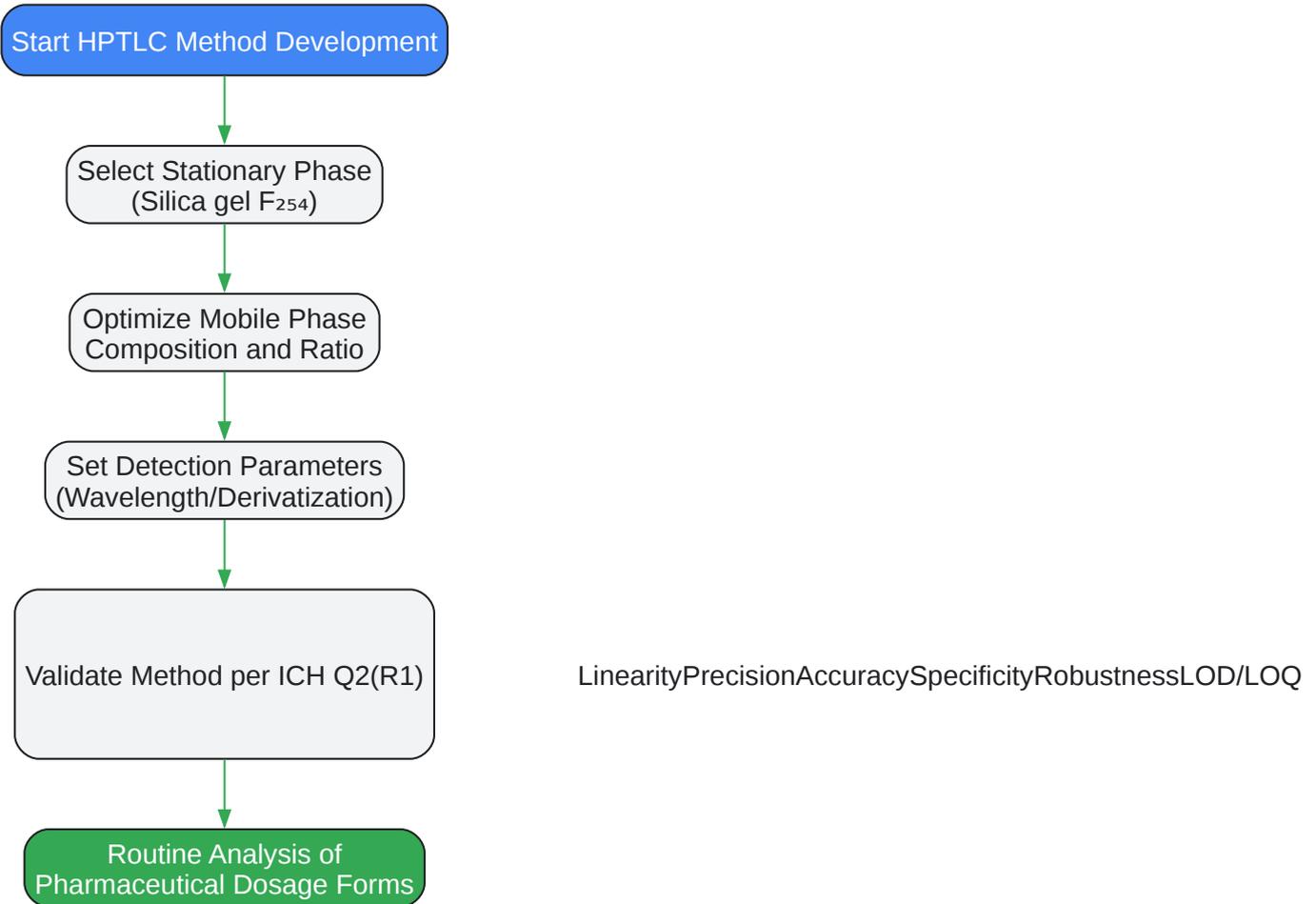
Forced Degradation (Stability-Indicating Property)

A stability-indicating HPTLC method for Nortriptyline HCl in a capsule dosage form has been reported. The drug was subjected to forced degradation under acidic, alkaline, oxidative, and neutral hydrolysis conditions. The method successfully separated the drug from its degradation products, demonstrating its stability-indicating capability [5] [6].

Critical Considerations for Method Development

- **Mobile Phase Optimization:** The robustness of the method is highly dependent on the mobile phase composition. Small variations can significantly alter the R_f values. Always test the robustness by varying the mobile phase ratios slightly [1] [4].
- **Spotting Technique:** Consistent, narrow band application is critical for achieving high precision and accurate quantification. Automatic sample applicators are preferred over manual application [3].
- **Chamber Saturation:** Adequate saturation of the development chamber (20-30 minutes) is essential for obtaining reproducible R_f values and sharp, compact bands [2] [3].

The following workflow diagram summarizes the key steps involved in the HPTLC method development and validation process.



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Conclusion

The presented application notes confirm that HPTLC is a robust, precise, and cost-effective analytical technique for the quantitative analysis of Nortriptyline HCl, both as a single ingredient and in combination with other drugs like Pregabalin. The validated methods are fit for their intended purpose in quality control laboratories for routine assay and stability studies.

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To cite this document: Smolecule. [HPTLC method validation Nortriptyline hydrochloride bulk tablet]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537532#hptlc-method-validation-nortriptyline-hydrochloride-bulk-tablet>]

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